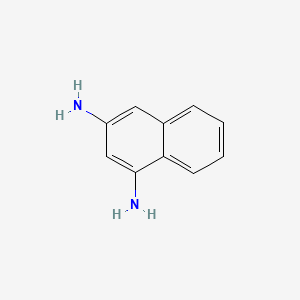

1,3-DIAMINONAPHTHALENE

描述

Structure

3D Structure

属性

CAS 编号 |

24824-28-0 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.20 g/mol |

IUPAC 名称 |

naphthalene-1,3-diamine |

InChI |

InChI=1S/C10H10N2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,11-12H2 |

InChI 键 |

PKXSNWGPLBAAJQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1,3 Diaminonaphthalene and Its Derivatives

Regioselective Amination Pathways for Naphthalene (B1677914) Ring Systems

The introduction of two amino groups into the specific 1 and 3 positions of a naphthalene ring is a synthetic challenge that is typically addressed through indirect methods, starting with nitrated precursors.

Catalytic Approaches to 1,3-Diamination of Naphthalene Precursors

Direct catalytic 1,3-diamination of naphthalene is not a commonly reported transformation. Instead, catalytic methods focus on the reduction of a pre-functionalized naphthalene core, most notably 1,3-dinitronaphthalene (B1222033). The synthesis of this dinitro precursor can itself be a challenge, but selective methods have been developed. For instance, the catalytic nitration of 1-nitronaphthalene (B515781) using nitrogen dioxide over a HY zeolite catalyst can produce a mixture of dinitronaphthalene isomers, including the 1,3- and 1,5-derivatives .

Once 1,3-dinitronaphthalene is obtained and isolated, its reduction to 1,3-diaminonaphthalene is a standard procedure often achieved with high efficiency through catalytic hydrogenation. This process typically employs a metal catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas.

| Reaction Step | Precursor | Reagents/Catalyst | Product |

| Catalytic Nitration | 1-Nitronaphthalene | Nitrogen dioxide, HY Zeolite | 1,3-Dinitronaphthalene |

| Catalytic Reduction | 1,3-Dinitronaphthalene | H₂, Pd/C | This compound |

Modern cooperative catalysis offers potential pathways for constructing diaminonaphthalenes. For example, a domino process using copper and palladium catalysts has been shown to synthesize 1-aryl-2,4-diaminonaphthalenes from aryl halides, an amine, and 1,4-bis(trimethylsilyl)butadiyne thieme-connect.com. While this specific reaction yields a different isomer, the strategy highlights the potential of advanced catalytic systems in forming multiple C-N bonds in a single operation thieme-connect.com.

Multi-step Synthesis Routes from Substituted Naphthalenes

The most established route to this compound is a multi-step process that begins with the nitration of naphthalene. This pathway hinges on the controlled, sequential introduction of nitro groups, which serve as precursors to the amino functionalities.

The key intermediate in this synthesis is 1,3-dinitronaphthalene . Its preparation involves the following general steps:

Mononitration of Naphthalene: Naphthalene is first nitrated, typically with a mixture of nitric acid and sulfuric acid, to produce 1-nitronaphthalene as the major product.

Dinitration of 1-Nitronaphthalene: The 1-nitronaphthalene is subjected to a second nitration step. This reaction yields a mixture of dinitro-isomers. Controlling the regioselectivity to favor the 1,3-isomer over others like 1,5- and 1,8-dinitronaphthalene (B126178) is a significant challenge.

Reduction: The isolated 1,3-dinitronaphthalene is then reduced to the target this compound. This reduction can be carried out using various methods, including catalytic hydrogenation or metal-acid systems like tin and hydrochloric acid.

A more sophisticated, though laborious, early method for selectively preparing 1,3-dinitronaphthalene involved using a Diels-Alder adduct to control the regiochemistry, followed by a pyrolytic decomposition to release the desired product .

Functionalization and Derivatization of this compound

With its two nucleophilic amino groups, this compound is a versatile building block for the synthesis of more complex molecules, including N-substituted analogues and fused heterocyclic systems.

Formation of N-Substituted this compound Analogues

The amino groups of this compound can be readily functionalized through common reactions such as N-alkylation and N-acylation smolecule.com. These reactions allow for the introduction of a wide variety of substituents, modifying the compound's physical and chemical properties.

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane) or other alkylating agents in the presence of a base leads to the formation of N-alkylated derivatives smolecule.com. Depending on the stoichiometry and reaction conditions, this can yield mono-, di-, tri-, or fully tetramethylated products. The synthesis of the well-known superbase 1,8-bis(dimethylamino)naphthalene (B140697) ("Proton Sponge") via the exhaustive methylation of 1,8-diaminonaphthalene (B57835) serves as a classic example of this type of transformation wikipedia.org.

N-Acylation: Treatment with acid chlorides or anhydrides results in the formation of the corresponding N-acyl derivatives (amides) smolecule.comorientjchem.org. This reaction is often rapid and can be performed under catalyst-free conditions orientjchem.org.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides (R-X) | N-Alkyl-1,3-diaminonaphthalenes |

| N-Acylation | Acid Chlorides (RCOCl) or Anhydrides ((RCO)₂O) | N-Acyl-1,3-diaminonaphthalenes |

Cyclocondensation Reactions with this compound as a Building Block

Cyclocondensation reactions utilize the two amino groups of this compound to construct new heterocyclic rings fused to the naphthalene skeleton.

It is a crucial point of chemical principle that perimidines are not synthesized from this compound . The formation of the perimidine ring system involves the cyclocondensation of a diaminonaphthalene with a one-carbon electrophile (such as an aldehyde or carboxylic acid derivative) researchgate.netrsc.org. This cyclization requires the two amino groups to be in the peri positions (C1 and C8) of the naphthalene ring, allowing them to bridge across and form a new six-membered ring. Therefore, 1,8-diaminonaphthalene is the correct precursor for perimidine synthesis researchgate.netrsc.orggoogle.com.

The actual cyclocondensation products of this compound involve the formation of different heterocyclic systems. As a 1,3-diamine, it readily reacts with 1,2- and 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of 1,3-diamines with 1,2-dicarbonyl compounds can lead to the formation of seven-membered 1,4-diazepine rings rsc.org.

Synthesis of Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-diamine with a 1,2-dicarbonyl compound. In the context of naphthalene-based systems, 2,3-diaminonaphthalene (B165487) serves as a key precursor. One-pot synthesis of Naphthieno[2,3-b]quinoxalines can be achieved through the direct coupling reaction of 2,3-diaminonaphthalene with various diketones, such as benzil (B1666583), 4,4'-dimethyl benzil, and 4,4'-difluoro benzil. orientjchem.org Research has shown that the use of 4,4'-difluoro benzil can lead to higher percentage yields and shorter reaction times compared to 4,4'-dimethyl benzils. orientjchem.org

The reaction is often facilitated by a catalyst or surfactant. For instance, the synthesis has been successfully carried out using Cetyltrimethylammonium Bromide (CTAB) as a surfactant and polymer-supported sulphanilic acid as a catalyst. orientjchem.org Comparative studies indicate that CTAB is superior to sulphanilic acid in most aspects of this synthesis. orientjchem.org A typical procedure involves adding 2,3-diaminonaphthalene in 1M HCl to a mixture of the diketone and CTAB in ethanol (B145695), leading to the precipitation of the quinoxaline derivative. orientjchem.org The resulting products can be recrystallized from a spirit-ethanol mixture. orientjchem.org

The general applicability of this condensation reaction is well-established for producing a wide array of quinoxaline derivatives. sapub.org Various catalysts and reaction conditions have been explored to optimize the synthesis of these heterocyclic compounds. sapub.orgorientjchem.org

Formation of Imidazole (B134444) and Diazepine Fused Systems

The reactivity of diaminonaphthalenes allows for the construction of various fused heterocyclic systems. For instance, 1,8-diaminonaphthalene is a common starting material for the synthesis of perimidines, which are also known as 1H-benzo[d,e]quinazolines. bas.bg The synthesis often involves the condensation of 1,8-diaminonaphthalene with aldehydes or their derivatives. bas.bgresearchgate.net

Furthermore, 1,8-diaminonaphthalene can be converted into 1H-perimidine-2(3H)-thione by heating it with carbon disulfide in ethanol. asianpubs.org This thione can then be transformed into a 2-hydrazino-1H-perimidine, which serves as a key intermediate for synthesizing 1,2,4-triazolo[4,3-a]perimidines through microwave-assisted, solvent-free cyclocondensation reactions with triethylorthoesters or aryl nitriles. asianpubs.org

The synthesis of imidazole-fused systems can be achieved from ortho-diamines and aldehydes. A method using chlorotrimethylsilane (B32843) in DMF as a promoter has been developed for the preparation of benzimidazoles and other fused imidazoles. organic-chemistry.org This approach involves heating the reactants, followed by air oxidation. organic-chemistry.org

Diazepine-fused systems have also been synthesized. For example, two series of naphtho[1,8-ef] rsc.orgnih.govdiazepines were prepared starting from 1,8-diaminonaphthalene and hydrazonoyl chlorides. dntb.gov.ua

Schiff Base Ligand Synthesis from Diaminonaphthalene Isomers

Schiff base ligands are readily synthesized through the condensation reaction of an amine with an aldehyde or ketone. Diaminonaphthalene isomers, such as 1,8-diaminonaphthalene and 2,3-diaminonaphthalene, are valuable precursors for creating polydentate Schiff base ligands.

For example, N,N'-bis(1H-pyrrole-2-yl)methylene)naphthalene-2,3-diamine was synthesized by the condensation of 2,3-diaminonaphthalene with pyrrole-2-carboxaldehyde. scirp.org This reaction was performed under anhydrous conditions in propanol, with the aldehyde solution being added dropwise to the amine solution under reflux at 60°C. scirp.org The formation of the imine bond (-N=CH-) is a key characteristic of Schiff base formation and can be confirmed by spectroscopic methods like FTIR, which shows an absorption band around 1595 cm⁻¹. scirp.org

Similarly, Schiff bases have been derived from 1,8-diaminonaphthalene by reacting it with salicylaldehyde (B1680747) or ortho-vanillin in ether. scirp.org The reaction with salicylaldehyde proceeds at room temperature over two days, while the reaction with ortho-vanillin requires refluxing for several hours. scirp.org These Schiff bases and their metal complexes are of interest due to their potential applications in various fields, including catalysis. bas.bg

The synthesis of a new perimidine and a new Schiff base was achieved by condensing a visnagin (B192663) derivative containing a carbonyl group with 1,8-diaminonaphthalene and 2,3-diaminonaphthalene, respectively. bas.bg These ligands were then used to prepare Cu(II) and Fe(II) complexes. bas.bg

Green Chemistry Approaches in this compound Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

Green chemistry principles are increasingly being applied to the synthesis of nitrogen-containing heterocyclic compounds to minimize environmental impact. Solvent-free and catalyst-free conditions are particularly attractive in this regard.

A green protocol has been developed for the synthesis of 2-substituted perimidines from the reaction of ethoxy carbonylhydrazones with 1,8-diaminonaphthalene. bas.bg This method involves heating the reactants in an oil bath at 120-125°C for 1.5 hours without any solvent or catalyst, offering advantages such as a simple workup procedure and being environmentally benign. bas.bg

Microwave-assisted synthesis is another green technique that often allows for solvent-free conditions, shorter reaction times, and higher yields. The synthesis of 1,2,4-triazolo[4,3-a]perimidines has been reported using microwave irradiation in solvent-free conditions, highlighting the benefits of this approach. asianpubs.org Similarly, an efficient solvent-free microwave-assisted synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones has been achieved in good to excellent yields. researchgate.net

The synthesis of 2,3-dihydroperimidines has been accomplished using grinding, a solvent-free method, with nano-γ-Al2O3/BFn and nano-γ-Al2O3/BFn/Fe3O4 as catalysts. kashanu.ac.ir This method offers short reaction times, high conversions, and avoids the use of hazardous organic solvents. kashanu.ac.ir

Utilization of Heterogeneous Catalysts for Enhanced Sustainability

Heterogeneous catalysts play a crucial role in sustainable chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Several studies have reported the use of heterogeneous catalysts for the synthesis of derivatives from diaminonaphthalenes. For instance, Fe3O4/SO3H@zeolite-Y, a magnetic nanocatalyst, has been used for the clean synthesis of imidazole and perimidine derivatives. rsc.org This catalyst, which possesses both Lewis and Brønsted acidic sites, facilitates the reaction and can be recovered using a magnet. rsc.org The synthesis of perimidine derivatives has also been achieved under solvent-free conditions using this catalyst. researchgate.net

Another example is the use of copper(II) immobilized on the surface of 1,8-diaminonaphthalene-coated magnetic nanoparticles (CoFe2O4-DAN-Cu(II)). rsc.org This robust heterogeneous catalyst has been employed for catalytic oxidation reactions and C–S cross-coupling reactions, demonstrating good recyclability and economic effectiveness. rsc.org

The synthesis of quinoxaline derivatives has been achieved using Dowex 50W, a mild and reusable heterogeneous catalyst, in an aqueous medium. orientjchem.org This approach aligns with green chemistry principles by utilizing water as a solvent. Additionally, nano-γ-Al2O3/BFn and its magnetic counterpart, nano-γ-Al2O3/BFn/Fe3O4, have been prepared and used as effective heterogeneous catalysts for the synthesis of substituted perimidines under various conditions, including reflux, microwave, and ultrasound irradiation. kashanu.ac.ir

The development of such catalytic systems is a significant step towards more sustainable chemical processes.

Reactivity and Mechanistic Studies of 1,3 Diaminonaphthalene

Nucleophilic and Electrophilic Reactivity of Aromatic Amino Moieties

The presence of two amino (-NH₂) groups on the naphthalene (B1677914) ring system of 1,3-diaminonaphthalene profoundly influences its chemical reactivity. These amino groups are strong activating groups, meaning they donate electron density into the aromatic π-system. savemyexams.comvanderbilt.edu This increased electron density makes the naphthalene ring more nucleophilic and thus more susceptible to attack by electrophiles compared to unsubstituted naphthalene. vanderbilt.edulibretexts.org

The positions of the amino groups at carbons 1 and 3 are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. Amino groups are powerful ortho- and para-directors. savemyexams.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the existing amino groups.

In this compound, the amino group at position 1 directs incoming electrophiles to positions 2 and 4 (ortho) and position 5 and 7 (para). The amino group at position 3 directs to positions 2 and 4 (ortho) and position 6 and 8 (para). The directing effects of both groups reinforce each other, strongly activating positions 2 and 4. The resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack show that the positive charge can be delocalized onto the nitrogen atoms of the amino groups when the attack is at the ortho or para positions. libretexts.orglkouniv.ac.in This delocalization provides significant stabilization to the intermediate, lowering the activation energy for substitution at these sites. vanderbilt.edulibretexts.org Consequently, electrophilic substitution on this compound is expected to occur predominantly at the highly activated 2 and 4 positions.

The adjacent amino groups in this compound and its derivatives facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, derivatives of this compound can undergo intramolecular cyclization to yield complex polycyclic structures like octahydroquino[5,6-f]quinolines. umich.edu Another significant class of compounds formed via cyclization are perimidines. Perimidines are formed through the condensation reaction of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds, such as aldehydes and ketones. researchgate.netmaterialsciencejournal.orgrsc.org While the starting material is the 1,8-isomer, the principle of using a diaminonaphthalene to form a fused heterocycle is a key aspect of its chemistry. These reactions often proceed through the formation of an initial intermediate which then cyclizes.

Oxidation and Reduction Chemistry of this compound

Aromatic diamines like this compound are susceptible to oxidation. wikipedia.org Exposure to air or other oxidizing agents can lead to the formation of colored products, often quinone-imine type structures. reddit.com This is a common characteristic of aromatic amines, which can be oxidized to form a variety of products depending on the reaction conditions. The oxidation can sometimes lead to polymerization. For example, the electrooxidative polymerization of 2,3-diaminonaphthalene (B165487) on an electrode surface yields a poly(2,3-diaminonaphthalene) film with a double-stranded ladder structure containing phenazine (B1670421) rings. rsc.org This polymer film has been shown to have electrocatalytic activity for the reduction of oxygen. rsc.org

The reduction of this compound itself is not a common reaction, as the amino groups are already in a reduced state. The compound is typically synthesized by the reduction of the corresponding dinitronaphthalene. wikipedia.orgwikipedia.org

Reaction Mechanisms of Heterocycle Formation

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds due to the reactive nature of its two amino groups.

Cyclocondensation reactions involve the reaction of the two amino groups with a bifunctional electrophile to form a new heterocyclic ring. A well-studied example is the reaction of diaminonaphthalenes with 1,2-dicarbonyl compounds like benzil (B1666583) or with various aldehydes to form fused heterocyclic systems. rsc.orgjlu.edu.cn

The general mechanism for the formation of perimidine derivatives from 1,8-diaminonaphthalene and an aldehyde involves the following steps:

The catalyst, often a Brønsted or Lewis acid, activates the carbonyl group of the aldehyde, making it more electrophilic. rsc.org

One of the nucleophilic amino groups of the diaminonaphthalene attacks the activated carbonyl carbon.

A proton transfer and subsequent loss of water (dehydration) leads to the formation of an imine intermediate. rsc.org

An intramolecular nucleophilic attack by the second amino group onto the imine carbon results in the cyclization.

A final rearrangement or tautomerization step yields the stable aromatic perimidine ring system. rsc.org

Computational studies using Density Functional Theory (DFT) have been employed to confirm the most plausible reaction pathways and the stability of the intermediates and final products. researchgate.net

Table 1: Examples of Cyclocondensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| 1,8-Diaminonaphthalene | Aromatic Aldehydes | Fe₃O₄/SO₃H@zeolite-Y | 2-Aryl Perimidines | rsc.org |

| 1,8-Diaminonaphthalene | Ketones | BiCl₃ | Perimidine Derivatives | materialsciencejournal.org |

| 1,8-Diaminonaphthalene | Benzil | Ambient Temperature | Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone | |

| 1,8-Diaminonaphthalene | Ethyl Aroylpyrovates | - | Perimidine Derivatives | researchgate.net |

The reaction of vicinal diamines, such as 2,3-diaminonaphthalene, with a source of nitrosonium ion (NO⁺) is a well-established method for forming naphthotriazoles. nih.govasm.orgbiotium.com This reaction is highly sensitive and is often used for the detection of nitrite (B80452). biotium.comresearchgate.net

The mechanism proceeds as follows:

In an acidic medium, nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂).

Further protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).

One of the amino groups of the diaminonaphthalene acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoamine intermediate.

This is followed by an intramolecular cyclization where the second amino group attacks the nitrogen of the nitroso group.

Subsequent dehydration leads to the formation of the stable, fluorescent naphthotriazole ring. nih.gov

In biological systems, the nitrosating agent can be formed from nitric oxide (NO). nih.govasm.org NO can react with oxygen to form stronger nitrosylating agents like dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which then react with the diaminonaphthalene to yield the triazole. nih.govpnas.org

Polymerization Mechanisms Involving Diaminonaphthalene Monomers

Poly(diaminonaphthalene) (PDAN) and its derivatives are recognized as multifunctional conjugated polymers with unique optical and electrical properties. researchgate.net Their synthesis can be achieved through several routes, primarily chemical and electrochemical oxidative polymerization. rsc.org These methods are generally applicable to various aromatic diamines, including isomers like 1,5-, 1,8-, and 2,3-diaminonaphthalene. researchgate.netrsc.org

Chemical Oxidative Polymerization Pathways

Chemical oxidative polymerization is a common and scalable method for synthesizing poly(diaminonaphthalene). This process involves the use of a chemical oxidizing agent to initiate the polymerization of the diaminonaphthalene monomer in a suitable solvent.

The general mechanism for the oxidative polymerization of aromatic amines begins with the oxidation of the monomer to form a radical cation. These radical cations then couple with each other, followed by deprotonation to re-aromatize and form dimers. This process continues with the oligomers and polymers, leading to chain growth. The structure of the final polymer can contain various linkages, including amine and imine units between the naphthalene rings.

Commonly used oxidants include ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and iron(III) chloride (FeCl₃). nih.gov For instance, the chemical oxidative polymerization of 1,8-diaminonaphthalene has been successfully carried out using (NH₄)₂S₂O₈ in an acetonitrile/water solution. nih.gov Similarly, poly(1,5-diaminonaphthalene) has been synthesized using ammonium persulfate as the oxidant. researchgate.netmdpi.com The reaction is typically conducted in an acidic medium, which facilitates the formation of the soluble monomer and the progress of the polymerization. researchgate.net In a study on the copolymerization of luminol (B1675438) and 1,8-diaminonaphthalene, ammonium persulfate was used to initiate the polymerization process in a water and DMSO media mixture. rsc.org

The properties and morphology of the resulting polymer can be influenced by reaction conditions such as the monomer-to-oxidant molar ratio, temperature, and solvent system.

Table 1: Oxidants Used in Chemical Oxidative Polymerization of Diaminonaphthalene Isomers

| Diaminonaphthalene Isomer | Oxidizing Agent | Solvent/Medium | Reference |

| 1,8-Diaminonaphthalene | Ammonium Persulfate ((NH₄)₂S₂O₈) | Acetonitrile/Water | nih.gov |

| 1,5-Diaminonaphthalene | Ammonium Persulfate ((NH₄)₂S₂O₈) | Acetonitrile/Water | researchgate.netmdpi.com |

| 1,4-Diaminonaphthalene | Potassium Persulfate | Acidic (HCl) Medium | researchgate.net |

| 1,8-Diaminonaphthalene (Copolymer) | Ammonium Persulfate ((NH₄)₂S₂O₈) | Water/DMSO | rsc.org |

Electrochemical Polymerization Mechanisms

Electrochemical polymerization offers a high degree of control over the synthesis of polymer films, as the properties of the resulting film can be tuned by adjusting electrochemical parameters. This method involves the direct oxidation of the monomer at an electrode surface to initiate polymerization.

The mechanism is initiated by the electrochemical oxidation of the diaminonaphthalene monomer at the electrode surface, generating radical cations. These reactive intermediates then undergo coupling reactions (dimerization). The resulting dimers can be further oxidized and coupled with other monomers or oligomers, leading to the growth of a polymer film on the electrode surface. niscpr.res.in

Studies on the electropolymerization of 1,8-diaminonaphthalene have been conducted using cyclic voltammetry. niscpr.res.inarabjchem.org Typically, a well-defined anodic peak is observed during the first potential scan, corresponding to the oxidation of the monomer. arabjchem.org With subsequent scans, the increase in both cathodic and anodic peak currents indicates the continuous deposition and growth of an electroactive polymer film on the electrode. arabjchem.org The charge transport within these polymer films involves heterogeneous electron transfer at the electrode/film interface and homogeneous charge transport processes within the film itself. niscpr.res.in

The electrochemical behavior and the polymerization process are influenced by factors such as the pH of the solution, the potential scan rate, and the monomer concentration. researchgate.net While the polymerization of 1,5-diaminonaphthalene was not observed under specific aqueous conditions aimed at synthesizing other molecules, the study of its electrochemical behavior provides insight into the initial oxidation steps that are crucial for polymerization. researchgate.net

Stereochemical Control in this compound Transformations

The rigid, planar structure of the naphthalene core makes diaminonaphthalene derivatives valuable scaffolds in asymmetric synthesis. They are often employed as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. While specific examples involving this compound are not prominent in the reviewed literature, extensive research on other isomers, particularly 1,8- and 2,3-diaminonaphthalene, illustrates the principles of stereochemical control.

The two amino groups on the naphthalene ring can be used to coordinate with metal centers or to form stable derivatives with other molecules, thereby creating a specific chiral environment around a reactive center. This strategy is effective in controlling the facial selectivity of reactions.

For example, 1,8-diaminonaphthalene (dan) is frequently used to protect boronic acids, forming chromatographically stable 1,8-diaminonaphthalene boronate derivatives (Bdan). nsf.gov This not only enhances stability but also plays a role in stereocontrolled transformations. In a copper-catalyzed synthesis of 1,1-diborylalkenes, a tandem process involving dehydrogenative borylation with 1,8-diaminonaphthalatoborane (HBdan) was utilized. chemrxiv.org The distinct reactivity of the Bdan group compared to other boryl moieties like Bpin allows for stepwise, stereoselective cross-coupling reactions. chemrxiv.org

In another application, 2,3-diaminonaphthalene serves as a precursor in the asymmetric synthesis of complex, multilayered chiral molecules. frontiersin.org By starting with this C₂-symmetric diamine, a sequence of bromination and cyclization reactions leads to building blocks that are then used in stereocontrolled coupling reactions, such as the Suzuki coupling, to construct molecules with defined 3D chirality. frontiersin.org

The general principle of using chiral 1,3-diamines as ligands in asymmetric catalysis is well-established. chemrxiv.orgrtu.lv These ligands can coordinate to a metal catalyst (e.g., Copper, Palladium) and create a chiral pocket that directs the approach of a substrate, leading to the formation of one enantiomer in excess. chemrxiv.org This highlights the potential of chiral derivatives of this compound to act as effective ligands in asymmetric transformations.

Table 2: Application of Diaminonaphthalene Isomers in Stereocontrolled Synthesis

| Diaminonaphthalene Isomer | Application | Role in Stereocontrol | Reference |

| 1,8-Diaminonaphthalene (dan) | Protecting group for boronic acids | Forms stable Bdan derivatives, enabling sequential and stereocontrolled cross-coupling reactions. | nsf.govchemrxiv.org |

| 2,3-Diaminonaphthalene | Chiral precursor | Used to synthesize building blocks for the construction of multilayer 3D chiral molecules via stereocontrolled coupling. | frontiersin.org |

| 1,8-Diaminonaphthalene | Component of chiral ligand | Used in the synthesis of carbazole-perimidine derivatives for potential-controlled polymerization. | nih.gov |

Coordination Chemistry and Metal Complexation of 1,3 Diaminonaphthalene Ligands

Synthesis and Characterization of Diaminonaphthalene-Derived Ligands

The primary amino groups of 1,3-diaminonaphthalene serve as versatile handles for the construction of more elaborate ligand frameworks through condensation reactions. This approach has been successfully employed to create both open-chain Schiff base ligands and cyclic macrocyclic structures.

Schiff base ligands are readily synthesized through the condensation reaction of this compound with various aldehydes and ketones. analis.com.myscirp.org The reaction typically involves refluxing the diamine with a stoichiometric amount of the carbonyl compound in a suitable solvent like ethanol (B145695). analis.com.myekb.eg The resulting imine or azomethine group (–C=N–) is crucial for coordination to metal ions. analis.com.my

A variety of carbonyl compounds have been utilized to synthesize Schiff base ligands from diaminonaphthalenes, including salicylaldehyde (B1680747) and its derivatives. ekb.egjcsp.org.pk For instance, the condensation of 2,3-diaminonaphthalene (B165487) with salicylaldehyde yields a Schiff base ligand, H2L1. ekb.eg Similarly, 1,8-diaminonaphthalene (B57835) reacts with 2-hydroxy-3-methoxybenzaldehyde (B140153) to form the Schiff base ligand H2L2. ekb.eg The resulting Schiff bases are often colored precipitates that can be purified by washing with solvents like ethanol and petroleum ether. ekb.eg The purity of these ligands can be confirmed using techniques such as thin-layer chromatography (TLC). ekb.eg

Characterization of these Schiff base ligands is typically achieved through a combination of spectroscopic methods. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond, identified by a characteristic stretching vibration. jcsp.org.pk Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand in solution. journalcsij.com

Table 1: Examples of Schiff Base Ligands Derived from Diaminonaphthalenes

| Diaminonaphthalene Isomer | Carbonyl Compound | Resulting Ligand | Reference |

| 2,3-Diaminonaphthalene | Salicylaldehyde | H2L1 | ekb.eg |

| 1,8-Diaminonaphthalene | 2-Hydroxy-3-methoxybenzaldehyde | H2L2 | ekb.eg |

| 1,8-Diaminonaphthalene | Salicylaldehyde | LH₂ | jcsp.org.pk |

| 1,8-Diaminonaphthalene | Substituted Benzaldehydes (3-NO₂, 3,4-OMe, 4-CN) | L1H2, L2H2, L3H2 | journalcsij.com |

Macrocyclic ligands derived from diaminonaphthalenes are of significant interest due to their ability to encapsulate metal ions, leading to highly stable complexes. ugm.ac.id These ligands are typically synthesized via a template condensation reaction, where the metal ion directs the cyclization process. tandfonline.comresearchgate.net This method is crucial as the same organic reactants might yield different, often polymeric, products in the absence of a metal template. ugm.ac.id

For example, macrocyclic complexes have been synthesized by the template condensation of 1,8-diaminonaphthalene and glyoxal (B1671930) in the presence of divalent metal salts like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) in a methanolic medium. tandfonline.com Similarly, trivalent metal ions such as Cr(III), Fe(III), and Mn(III) have been used to template the condensation of 1,8-diaminonaphthalene with glyoxal or 2,3-butanedione (B143835) (diacetyl). researchgate.nettandfonline.com Tetraamide macrocyclic ligands have also been prepared by reacting 1,8-diaminonaphthalene with dicarboxylic acids. nih.gov

The resulting macrocyclic complexes are often characterized by elemental analysis, conductance measurements, and various spectroscopic techniques including IR, NMR, and UV-Vis. tandfonline.comresearchgate.net The low molar conductance values for many of these complexes indicate their non-electrolytic nature. tandfonline.com

Table 2: Synthesis of Macrocyclic Ligands/Complexes from 1,8-Diaminonaphthalene

| Reactant 1 | Reactant 2 | Metal Ion Template | Resulting Complex Type | Reference |

| 1,8-Diaminonaphthalene | Glyoxal | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | [M(C₂₄H₁₆N₄)X₂] | tandfonline.com |

| 1,8-Diaminonaphthalene | Glyoxal | Cr(III), Fe(III), Mn(III) | [M(C₂₄H₁₆N₄)X]X₂ | tandfonline.com |

| 1,8-Diaminonaphthalene | 2,3-Butanedione | Cr(III), Fe(III), Mn(III) | [M(C₂₈H₂₄N₄)X]X₂ | researchgate.net |

| 1,8-Diaminonaphthalene | Dicarboxylic Acids | Co(II) | [Co(TAML)Cl₂] | nih.gov |

Fabrication of Transition Metal Complexes with Diaminonaphthalene Scaffolds

The Schiff base and macrocyclic ligands derived from this compound readily coordinate with a variety of transition metal ions to form stable complexes. analis.com.myresearchgate.netnih.govresearchgate.netnih.gov The fabrication of these complexes typically involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. jcsp.org.pk Alternatively, an in-situ method can be employed where the ligand is formed in the presence of the metal ion, which is particularly common for macrocyclic complexes. analis.com.my

A wide range of transition metals have been incorporated into these complexes, including manganese, cobalt, nickel, copper, and zinc. ekb.egjcsp.org.pknih.gov For instance, mononuclear complexes of Mn(II), Cu(II), and Cd(II) have been prepared with a Schiff base derived from 2,3-diaminonaphthalene and salicylaldehyde. ekb.eg Similarly, Co(II), Ni(II), Cu(II), and Cd(II) complexes have been synthesized with a Schiff base from 1,8-diaminonaphthalene and salicylaldehyde. jcsp.org.pk The stoichiometry of the resulting complexes is often 1:1 (metal:ligand). jcsp.org.pk

The characterization of these metal complexes involves a suite of analytical techniques. Elemental analysis is used to determine the empirical formula. ekb.eg Molar conductivity measurements in solvents like DMSO can indicate whether the complexes are electrolytic or non-electrolytic. jcsp.org.pkrdd.edu.iq Spectroscopic methods such as IR, UV-Vis, and in some cases, ESR are crucial for elucidating the coordination mode of the ligand and the geometry of the complex. ekb.eg

Table 3: Examples of Transition Metal Complexes with Diaminonaphthalene-Derived Ligands

| Ligand | Metal Ion | Complex Formula | Proposed Geometry | Reference |

| Schiff base of 2,3-diaminonaphthalene and salicylaldehyde | Mn(II), Cu(II), Cd(II) | [ML] | Square planar | ekb.eg |

| Schiff base of 1,8-diaminonaphthalene and salicylaldehyde | Co(II), Ni(II) | [ML] | Square planar | jcsp.org.pk |

| Schiff base of 1,8-diaminonaphthalene and salicylaldehyde | Cu(II), Cd(II) | [ML] | Tetrahedral | jcsp.org.pk |

| Macrocycle from 1,8-diaminonaphthalene and glyoxal | Cr(III), Mn(III), Fe(III) | [M(C₂₄H₁₆N₄)X]X₂ | Square pyramidal | tandfonline.com |

| Macrocycle from 1,8-diaminonaphthalene and 2,3-butanedione | Cr(III), Fe(III), Mn(III) | [M(C₂₈H₂₄N₄)X]X₂ | Square pyramidal | researchgate.net |

| Ternary complex with alanine (B10760859) and 1,8-diaminonaphthalene | Co(III), Ni(II), Cu(II), Zn(II), Cd(II) | [M(alanine)(dan)]X | Square planar | bohrium.com |

The coordination geometry of metal complexes with diaminonaphthalene-derived ligands is influenced by the nature of the metal ion, the ligand structure, and the reaction conditions. A variety of geometries have been proposed based on spectral and magnetic data. researchgate.netnih.gov

For Schiff base complexes, square planar and tetrahedral geometries are common. jcsp.org.pk For example, Co(II) and Ni(II) complexes with a Schiff base derived from 1,8-diaminonaphthalene and salicylaldehyde have been proposed to have a square-planar geometry, while the corresponding Cu(II) and Cd(II) complexes are suggested to be tetrahedral. jcsp.org.pk In these complexes, the ligand often acts as a bidentate or tetradentate chelating agent, coordinating through the azomethine nitrogen and phenolic oxygen atoms. jcsp.org.pk

Macrocyclic complexes often exhibit five-coordinate or six-coordinate geometries. For instance, a five-coordinate square pyramidal geometry has been proposed for Cr(III), Fe(III), and Mn(III) complexes with macrocycles derived from 1,8-diaminonaphthalene and either glyoxal or 2,3-butanedione. researchgate.nettandfonline.com In some cases, distorted octahedral geometries are observed, such as in Co(II) complexes with tetraamide macrocyclic ligands derived from 1,8-diaminonaphthalene. nih.gov X-ray diffraction studies, when available, provide definitive structural information. researchgate.net

Table 4: Coordination Geometries of Diaminonaphthalene-Based Metal Complexes

| Complex Type | Metal Ion | Proposed Geometry | Coordination Mode | Reference |

| Schiff Base | Co(II), Ni(II) | Square Planar | Bidentate (N, O) | jcsp.org.pk |

| Schiff Base | Cu(II), Cd(II) | Tetrahedral | Bidentate (N, O) | jcsp.org.pk |

| Macrocyclic | Cr(III), Fe(III), Mn(III) | Square Pyramidal | Tetradentate (N₄) | researchgate.nettandfonline.com |

| Macrocyclic | Co(II) | Distorted Octahedral | Tetradentate (N₄) | nih.gov |

| Ternary Complex | Ni(II), Zn(II), Cd(II) | Square Planar | Bidentate (N, O from alanine), Bidentate (N, N from dan) | bohrium.com |

The electronic and magnetic properties of transition metal complexes derived from this compound ligands are determined by the d-electron configuration of the metal ion and the ligand field environment. These properties provide valuable insights into the structure and bonding of the complexes.

UV-Vis spectroscopy is a key technique for studying the electronic transitions in these complexes. The spectra typically show bands corresponding to π-π* transitions within the ligand and n-π* transitions of the azomethine group. jcsp.org.pk Upon complexation, these bands may shift, indicating coordination of the ligand to the metal ion. jcsp.org.pk Additionally, d-d transitions and ligand-to-metal charge transfer (LMCT) bands can be observed in the visible region, which are characteristic of the metal ion and its coordination geometry. rdd.edu.iq For example, the electronic spectrum of a Co(II) complex with a Schiff base ligand showed absorption bands consistent with a low-spin square-planar structure. jcsp.org.pk

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons. du.edu.eg This information is crucial for distinguishing between different spin states (high-spin vs. low-spin) and coordination geometries. du.edu.eg For instance, Co(II) and Cu(II) complexes of a Schiff base derived from 1,8-diaminonaphthalene were found to be paramagnetic, while the corresponding Ni(II) and Cd(II) complexes were diamagnetic. jcsp.org.pk The magnetic moment for a Cr(III) macrocyclic complex was found to be in the range expected for three unpaired electrons, consistent with a d³ configuration. tandfonline.com

Table 5: Electronic and Magnetic Properties of Selected Diaminonaphthalene Complexes

| Complex | Metal Ion | Magnetic Moment (B.M.) | Key UV-Vis Bands (nm) | Interpretation | Reference |

| [CoL] | Co(II) | 1.42 | 600, 685 | Paramagnetic, Low-spin square-planar | jcsp.org.pk |

| [NiL] | Ni(II) | Diamagnetic | 460, 520, 630 | Diamagnetic, Square-planar | jcsp.org.pk |

| [CuL] | Cu(II) | 1.05 | 450, 660 | Paramagnetic, Tetrahedral | jcsp.org.pk |

| [Cr(C₂₄H₁₆N₄)Cl]Cl₂ | Cr(III) | 3.98-4.30 | ~1085, ~766, ~560 | Paramagnetic, Five-coordinate | tandfonline.com |

| [Fe(C₂₈H₂₄N₄)Cl]Cl₂ | Fe(III) | 5.82-6.10 | - | Paramagnetic, High-spin, Five-coordinate | researchgate.net |

Supramolecular Assembly via Metal-Ligand Interactions

The principles of coordination chemistry can be extended to construct large, well-defined supramolecular assemblies. In this context, ligands derived from diaminonaphthalenes have been employed as building blocks for self-assembled structures, particularly tetrahedral M₄L₆ clusters.

A notable example involves the use of N,N'-bis(2,3-dihydroxybenzoyl)-1,5-diaminonaphthalene as a ligand (L) to form tetrahedral assemblies with the stoichiometry M₄L₆, where M can be Ga(III), Al(III), In(III), Fe(III), Ti(IV), or Ge(IV). osti.govscispace.com In these structures, four metal ions define the vertices of a tetrahedron, and six bis-bidentate ligands bridge the metal centers, spanning the edges of the tetrahedron. osti.gov These assemblies are formed through spontaneous self-assembly driven by the reversible formation of metal-ligand bonds. acs.org

These supramolecular cages possess an internal cavity that can encapsulate guest molecules. osti.gov The size of this cavity can range from 253 to 434 ų, depending on the encapsulated guest. osti.gov The binding of guests within the cavity is governed by non-covalent interactions, such as ion-pairing, hydrogen bonding, and π-π interactions. osti.gov The encapsulation of cationic guests is particularly favored by the polyanionic nature of the M₄L₆ host. acs.org

The formation and properties of these host-guest complexes can be studied using techniques like ¹H NMR spectroscopy, which can distinguish between encapsulated and external guest molecules. osti.gov The guest exchange in these assemblies is a dynamic process and can occur through mechanisms involving partial or complete dissociation of the cage. scispace.com These supramolecular assemblies have shown promise in catalysis, where the confined environment of the cavity can lead to significant rate enhancements for certain reactions, mimicking enzymatic activity. acs.org

Host-Guest Chemistry in Diaminonaphthalene-Based Systems

The field of supramolecular chemistry has seen significant exploration of host-guest interactions, where a host molecule selectively binds a guest molecule or ion through non-covalent forces. researchgate.net Derivatives of diaminonaphthalene have emerged as versatile components in the design of sophisticated host systems due to their rigid structure and the hydrogen-bonding capabilities of their amino groups.

A notable example involves the use of a trindane framework to create tripodal receptors. In the synthesis of these receptors, 2,3-diaminonaphthalene serves as a precursor for forming a 1H-naphtho[2,3-d]imidazol-2-amine moiety. rsc.org This is then attached to the trindane scaffold to create C3v-symmetrical receptors. These receptors, featuring guanidinium (B1211019) groups, have demonstrated a selective ability to recognize and sense fluoride (B91410) anions. The interaction is a classic example of host-guest chemistry, where the receptor (host) forms a hydrogen-bonded complex with the fluoride ion (guest). This initial complexation is followed by the deprotonation of the amide-NH protons, a process that can be monitored through UV-Vis absorption and fluorescence spectroscopy, leading to a ratiometric chromogenic and fluorogenic response. rsc.org The selectivity for fluoride over other anions is attributed to a combination of factors including the size and shape complementarity between the host's binding pocket and the guest, the high basicity of the fluoride ion, and the specific non-covalent interactions at play. rsc.org

Computational studies, specifically Density Functional Theory (DFT), have been employed to model the structures of these host-guest complexes, providing insight into the binding mechanism at a molecular level. rsc.org These studies confirm the formation of a stable complex where the fluoride ion is encapsulated within the receptor's cavity, stabilized by multiple hydrogen bonds.

In a different approach, the principles of host-guest chemistry have been applied to create complex, cage-like supramolecular structures. For instance, tetrahedral assemblies have been constructed using four gallium atoms bridged by N,N'-bis(2,3-dihydroxybenzoyl)-1,5-diaminonaphthalene units. These chiral cages are capable of recognizing and encapsulating monoprotonated amines within their cavities in aqueous solutions, showcasing the potential for creating highly selective and complex host systems from diaminonaphthalene building blocks. beilstein-journals.org

The following table summarizes key aspects of a host-guest system derived from 2,3-diaminonaphthalene.

| Host System Component | Guest Ion | Method of Detection | Key Interaction |

| Trindane-based tripodal receptor with 1H-naphtho[2,3-d]imidazol-2-amine | Fluoride (F⁻) | UV-Vis Absorption, Fluorescence Spectroscopy, ¹H NMR | Hydrogen Bonding, Deprotonation |

Self-Assembly Processes and Architectures

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures through non-covalent interactions. Coordination-driven self-assembly, which utilizes metal-ligand bonding, has proven to be a powerful strategy for constructing discrete and complex supramolecular architectures. researchgate.net Diaminonaphthalene derivatives have been effectively used as ligands in such processes to create a variety of self-assembled structures.

One illustrative example, while using a different isomer, demonstrates the principles applicable to this compound systems. Metallarectangles have been synthesized through the coordination-driven self-assembly of half-sandwich rhodium-based organometallic clips and organic ligands derived from 1,5-diaminonaphthalene. beilstein-journals.org In this process, the diamine is used to form Schiff-base ligands which then coordinate to the metal centers, driving the assembly of the final tetranuclear metallarectangle. beilstein-journals.org This method highlights the modularity and predictability of using diaminonaphthalene-based ligands in constructing well-defined supramolecular shapes.

Furthermore, the self-assembly of lanthanide supramolecular complexes has been achieved using bis-tridentate oxazoline-based ligands that incorporate a 1,5-diaminonaphthalene spacer. rsc.org The final architecture of these assemblies can be influenced by factors such as the concentration of the reactants and the ionic radius of the lanthanide metal ion. For instance, at low concentrations, a dinuclear complex may be favored, while at higher concentrations, a hexameric wheel-like structure can be formed. rsc.org This demonstrates the dynamic nature of self-assembly processes and the ability to control the resulting architecture through reaction conditions.

In a related area, the self-assembly of a cup-shaped trinuclear palladium(II) complex has been reported, where tris(2-naphthimidazolemethyl)amine, derived from 2,3-diaminonaphthalene, acts as a bridging ligand. mdpi.com The coordination of the ligand to the palladium centers induces a cup-shaped conformation, and these individual complexes then associate through π-π stacking interactions to form a porous, non-symmetric cubic supramolecular assembly. mdpi.com This hierarchical self-assembly, from the formation of the initial metal complex to the packing of these complexes into a larger structure, showcases the intricate architectures that can be achieved.

The table below outlines different self-assembled architectures formed using diaminonaphthalene derivatives.

| Diaminonaphthalene Derivative | Metal Ion(s) | Resulting Architecture | Driving Force(s) |

| 1,5-Diaminonaphthalene (as Schiff base) | Rhodium | Metallarectangle | Coordination-driven self-assembly |

| 1,5-Diaminonaphthalene (as oxazoline (B21484) ligand spacer) | Europium, Lanthanides | Dinuclear complex, Hexameric wheel | Coordination, Concentration-dependent assembly |

| 2,3-Diaminonaphthalene (as tris(2-naphthimidazolemethyl)amine) | Palladium | Cup-shaped trinuclear complex, Porous cubic assembly | Coordination, π-π stacking |

Applications of 1,3 Diaminonaphthalene in Advanced Materials Science

Precursors for Functional Polymers and Nanomaterials

1,3-Diaminonaphthalene serves as a versatile building block in the synthesis of advanced functional materials, including polymers and nanomaterials. Its two amino groups provide reactive sites for polymerization and for incorporation into larger molecular frameworks, enabling the creation of materials with tailored electronic, optical, and physical properties.

Synthesis of Conductive Polymers from Diaminonaphthalene

Diaminonaphthalene isomers are valuable precursors for producing electrically conductive polymers. Through oxidative polymerization, these monomers can form extended conjugated systems capable of transporting charge. For instance, poly(1,4-diaminonaphthalene) has been synthesized via an oxidative method in a hydrochloric acid solution using potassium persulfate as the oxidizing agent. researchgate.net This process results in the formation of a nanoscale polymeric material with electrical conductivity, where polymerization proceeds through the formation of N-C and N=C bonds. researchgate.net

Similarly, poly(1,5-diaminonaphthalene) microparticles have been created through a one-step oxidative polymerization with ammonium (B1175870) persulfate. iaea.org These microparticles exhibit electrical semiconductivity. iaea.org Research on poly(1,8-diaminonaphthalene) has also demonstrated its electroactive nature, with a notable conductivity of 2 to 3 S/cm in its doped state. osti.gov The presence of reactive amino and imino groups on the surface of these polymers is crucial to their properties. iaea.orgresearchgate.net While direct studies on the homopolymer of this compound are less common, the principles established with other isomers highlight the potential of the diaminonaphthalene family as a source of conductive organic materials.

Development of Photo-Initiators in Polymer Chemistry

Naphthalene (B1677914) derivatives are integral to the development of photo-initiators, which are compounds that generate reactive species upon light exposure to initiate polymerization. acs.orgnih.gov Specifically, derivatives of 2,3-diaminonaphthalene-1,4-dione (B3047323) are widely utilized as photo-initiators in polymer chemistry. tandfonline.comtandfonline.com These molecules can absorb light and trigger photopolymerization processes, such as the curing of acrylate (B77674) monomers. tandfonline.com

The broader class of naphthalene-based compounds, such as naphthalene-based oxime esters, has been designed as efficient Type I photoinitiators for free radical polymerization. mdpi.comresearchgate.netresearchgate.net These systems are engineered to have specific UV absorption regions. For example, substituting at the 1-position of the naphthalene ring can improve the UV absorption compared to the 2-position. mdpi.comresearchgate.net These photoinitiators are effective under various light sources, including UV lamps and LEDs at wavelengths like 405 nm, making them versatile for different applications. acs.orgmdpi.comrsc.org The initiation process typically involves the light-induced cleavage of a labile bond (like the N-O bond in oxime esters) to generate radicals that start the polymerization chain reaction. researchgate.net

Design of Self-Nitrogen-Doped Nanoporous Carbons

This compound is a suitable precursor for creating self-nitrogen-doped nanoporous carbons. The inherent nitrogen content of the diaminonaphthalene molecule allows it to be directly incorporated into the carbon lattice during pyrolysis, eliminating the need for a separate nitrogen-doping step. nih.gov This process typically involves the pyrolysis of the nitrogen-containing organic precursor in an inert atmosphere. aimspress.com

For example, a process involving the polymerization of 1,8-diaminonaphthalene (B57835) with an iron catalyst (FeCl3) followed by pyrolysis at high temperatures (700–1000°C) yields iron carbide nanoparticles encapsulated in graphitic layers. rsc.org This method results in materials with very high BET surface areas, ranging from 510 to 920 m²/g. rsc.org The pyrolysis of nitrogen-containing synthetic materials is a common strategy for producing N-doped carbons. nih.gov The resulting nitrogen-doped carbons can feature different types of nitrogen configurations within the carbon matrix, such as pyridinic, pyrrolic, and graphitic nitrogen, each contributing differently to the material's properties. nih.gov These materials are highly porous and have applications in areas like catalysis and energy storage. nih.govaimspress.comnih.gov

Role in Optoelectronic and Electronic Materials Development

The unique electronic structure of the naphthalene core, combined with the electron-donating amino groups, makes this compound and its derivatives promising candidates for optoelectronic and electronic applications.

Design Principles for Naphthalene-Based Optoelectronic Systems

The design of naphthalene-based optoelectronic systems leverages the tunable properties of the naphthalene scaffold. By functionalizing the naphthalene core, researchers can engineer materials for specific applications such as organic field-effect transistors (OFETs) and light-harvesting systems. google.comrsc.org For instance, naphthalene diimides (NDIs) are a key class of building blocks for n-type semiconductor materials. acs.org Their synthesis is often straightforward, involving the condensation of 1,4,5,8-naphthalenetetracarboxylic acid dianhydride with a primary amine. acs.org The properties of these materials can be fine-tuned by introducing electron-withdrawing groups, like cyano substituents, to improve electron injection and stability. google.com

In the context of light-harvesting, naphthalene derivatives can act as energy donors in antenna systems. rsc.org For example, naphthalene monoimides have been covalently linked to perylene-based acceptors. rsc.org The design principle relies on matching the optical properties of the donor and acceptor to facilitate efficient Förster resonance energy transfer (FRET). rsc.org The rigid, all-aromatic spacer between the donor and acceptor prevents electronic communication, ensuring that energy transfer, rather than electron transfer, is the dominant process. rsc.org

Charge Transfer Mechanisms in Diaminonaphthalene Derivatives

Charge transfer is a fundamental process in many organic electronic materials. In diaminonaphthalene derivatives, intramolecular charge transfer (ICT) often occurs from the electron-donating amino groups to an electron-accepting part of the molecule or to the naphthalene core itself upon photoexcitation. rsc.orgsemanticscholar.org This ICT process is heavily influenced by the surrounding environment, such as the polarity of the solvent. rsc.org

In polar aprotic solvents, the formation of an intramolecular charge-transfer state can be extremely fast, comparable to the solvent reorientation time. rsc.org This excited state can then deactivate through fluorescence, intersystem crossing to a triplet state, or charge recombination back to the ground state. rsc.org Studies on rigidly linked naphthalene-trialkylamine compounds show that in polar solvents, the formation of a full electron-transfer state significantly shortens the lifetime of the locally excited singlet state. rsc.org The efficiency and dynamics of this charge transfer are crucial for the performance of these molecules in optoelectronic devices. Computational methods, such as Density Functional Theory (DFT), are often used to understand the electronic transitions and the nature of the charge transfer. semanticscholar.orgbioengineer.org For instance, Frontier Molecular Orbital (FMO) analysis can reveal efficient ICT from a central diaminonaphthalene donor core towards terminal acceptor units in A–D–A (Acceptor-Donor-Acceptor) architectures. semanticscholar.org

Data Tables

Table 1: Properties of Nanoporous Carbon from Diaminonaphthalene Precursor

| Precursor | Catalyst | Pyrolysis Temp. (°C) | Resulting Material | BET Surface Area (m²/g) |

| 1,8-Diaminonaphthalene | FeCl₃ | 700-1000 | Iron carbide in graphitic layers | 510-920 rsc.org |

Table 2: Photopolymerization Initiated by Naphthalene-Based Oxime Esters

| Initiator System | Monomer | Light Source | Wavelength (nm) | Final Conversion |

| NA-3 Oxime Ester | TMPTA | UV Lamp | - | 46% researchgate.net |

| NA-3 Oxime Ester | TMPTA | LED | 405 | 41% researchgate.net |

| IOD / Naphthalene-stilbene | Ebecryl® 4858 | LED | 405 | up to 79% rsc.org |

Development of Chemical Sensors and Probes

Diaminonaphthalene and its derivatives have emerged as significant materials in the fabrication of chemical and biological sensors. researchgate.net Their unique physicochemical properties, particularly their fluorescent capabilities upon reacting with specific analytes, make them ideal candidates for developing sensitive and selective detection methods. researchgate.net Polymers derived from diaminonaphthalene monomers, known as poly(diaminonaphthalene) (PDAN), have also been extensively reviewed for their role in constructing nanostructured sensors for a variety of biochemically active molecules. researchgate.net

Fluorometric Assay Development for Specific Analytes

The development of fluorometric assays represents a key application of diaminonaphthalene isomers, prized for their high sensitivity and specificity. Notably, 2,3-Diaminonaphthalene (B165487) (2,3-DAN) is a well-established reagent for the quantitative analysis of crucial biological and environmental analytes like nitrite (B80452) (NO₂⁻) and selenium (Se). sigmaaldrich.commedchemexpress.com

The detection of nitrite is based on its reaction with 2,3-DAN under acidic conditions to form 1H-Naphtho[2,3-d]triazole (NAT), a highly fluorescent product. vwr.comresearchgate.net This reaction provides the foundation for assays that are significantly more sensitive than traditional colorimetric methods, with detection limits reported as low as 10 nM. researchgate.net Similarly, 2,3-DAN reacts with selenite (B80905) (SeO₃²⁻), the most toxic form of selenium, to form the fluorescent compound 4,5-benzopiazselenol. sigmaaldrich.com This has enabled the development of fluorometric methods for detecting trace amounts of selenium in various samples. sigmaaldrich.comvwr.com

Research has focused on enhancing these assays by coupling them with techniques like high-performance liquid chromatography (HPLC) to separate the fluorescent product from other interfering substances in complex biological samples. researchgate.net This approach provides a reliable and sensitive measurement of analytes such as nitric oxide (NO) production in cell cultures, where nitrite is a stable end product. researchgate.netcnr.it

Table 1: Fluorometric Assays Using 2,3-Diaminonaphthalene (2,3-DAN)

Chemosensor Design Incorporating Diaminonaphthalene Moieties

Beyond simple assays, diaminonaphthalene moieties are incorporated into more complex chemosensor designs for detecting a range of analytes, including metal ions and biomolecules. researchgate.net These sensors often leverage polymers of diaminonaphthalene or immobilize the diaminonaphthalene molecule within a supportive matrix to enhance stability and reusability.

One innovative approach involves the immobilization of a complex formed between 2,3-Diaminonaphthalene and 2-hydroxypropyl-beta-cyclodextrin (B2473086) within a sol-gel matrix. This design was explored for its potential as a dual-analyte sensor capable of quantifying both nitrite and selenite in aqueous samples. The cyclodextrin (B1172386) cavity serves to host the DAN molecule and the fluorescent product, enhancing the fluorescence quantum yield and preventing the need for extraction into organic solvents.

Poly(diaminonaphthalene) (PDAN) and its derivatives are particularly promising for creating electrochemical and fluorescent sensors. researchgate.net For instance, a sensor for Cr³⁺ ions was developed using a nanocomposite of poly(luminol-co-1,8-diaminonaphthalene ) with cerium oxide and multi-walled carbon nanotubes (MWCNTs). rsc.org The copolymer film modified with the nanoparticles demonstrated significantly enhanced electrochemical activity, leading to a highly sensitive and selective sensor with a detection limit in the picomolar range. rsc.org Similarly, Schiff base derivatives of 1,5-diaminonaphthalene have been utilized in fluorescent chemosensors for the detection of mercury ions (Hg²⁺). questjournals.orgomicsonline.org

Catalytic Applications in Organic Synthesis

The unique electronic and structural properties of diaminonaphthalene isomers and their derivatives have led to their use in various catalytic systems, ranging from organocatalysis to advanced nanocatalysis.

Organocatalytic Systems

In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, diaminonaphthalene derivatives serve as crucial structural motifs or protecting groups that enable specific transformations.

A notable example involves the use of 1,8-Diaminonaphthalene (danH) as a protecting group for highly reactive and air-sensitive allylboronic acids. beilstein-journals.orgdiva-portal.orglboro.ac.uk Chiral α-substituted allylboronic acids, synthesized via asymmetric catalysis, can be purified and stored as their stable 1,8-diaminonaphthalene derivatives. beilstein-journals.org These protected boronic acids can then be deprotected in situ to release the highly reactive species, which participates in self-catalyzed reactions with electrophiles like ketones and imines to produce complex homoallylic alcohols and amines with high stereocontrol. beilstein-journals.org

Furthermore, the condensation of 1,8-diaminonaphthalene with carbonyl compounds leads to the formation of perimidines. bas.bg These perimidine structures are themselves explored for their potential catalytic activity in various organic syntheses, highlighting an indirect but important role of diaminonaphthalenes in the development of new organocatalytic systems. rsc.org

Nanocatalyst Development

The integration of diaminonaphthalene derivatives into nanostructured materials has yielded a new class of highly efficient and reusable heterogeneous catalysts. These nanocatalysts combine the reactive properties of the diaminonaphthalene ligand with the high surface area and unique physical properties (e.g., magnetism for easy separation) of a nanoparticle support.

Several research groups have developed such nanocatalysts:

Copper on Diaminonaphthalene-Coated Magnetic Nanoparticles: A highly active and recyclable catalyst was created by immobilizing copper(II) onto magnetic cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles coated with 1,8-diaminonaphthalene (CoFe₂O₄-DAN-Cu(II)). researchgate.netrsc.orgnih.gov This nanocatalyst proved effective for the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides, achieving yields up to 99%. researchgate.netrsc.org The magnetic core allows for simple separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles. researchgate.netnih.gov

Iron-Nitrogen-Carbon (Fe-N/C) Catalysts: A catalyst composed of iron species supported on a nitrogen-doped carbon matrix was prepared by calcining a complex of polymerized 1,5-diaminonaphthalene and iron(II) chloride. nih.gov This material, featuring FeNₓ active sites, displayed excellent performance in the aerobic epoxidation of olefins under mild conditions. nih.gov

Magnetic Poly(1,8-diaminonaphthalene)-Nickel Nanocatalyst: A multifunctional nanocatalyst (PDAN-Ni@Fe₃O₄) was fabricated by complexing nickel with poly(1,8-diaminonaphthalene ) and supporting it on magnetic iron oxide nanoparticles. researchgate.netnih.gov This catalyst was successfully employed in the one-pot synthesis of bioactive isoxazole-5(4H)-one derivatives. researchgate.net

Table 2: Examples of Nanocatalysts Incorporating Diaminonaphthalene Isomers

Computational Chemistry and Theoretical Studies of 1,3 Diaminonaphthalene

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has been a important tool in elucidating the electronic characteristics of 1,3-DAN. Theoretical calculations, often employing the B3LYP functional with basis sets like 6-31(d,p), have been used to investigate the molecule's optimized structure, total energies, and various electronic properties. uobabylon.edu.iqresearchgate.netutq.edu.iq These studies reveal how the positions of the amino groups on the naphthalene (B1677914) ring influence its electronic behavior. researchgate.netutq.edu.iq

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.com For 1,3-DAN, the presence of electron-donating amino groups leads to a decrease in the energy gap, which facilitates easier oxidation. utq.edu.iq

Studies have shown that the HOMO-LUMO energy gap is a factor in determining the reactivity of diaminonaphthalene isomers. researchgate.net A smaller energy gap generally corresponds to higher reactivity. orientjchem.org The energies of the HOMO and LUMO are also related to the molecule's ability to donate or accept electrons, which is fundamental to its interaction with other chemical species. amazonaws.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,3-Diaminonaphthalene | -4.98 | -0.76 | 4.22 |

| 1,5-Diaminonaphthalene | -5.01 | -0.81 | 4.20 |

| 1,8-Diaminonaphthalene (B57835) | -4.95 | -0.75 | 4.20 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While specific molecular dynamics (MD) simulations focusing solely on the conformational analysis of isolated this compound are not extensively documented in the provided results, MD simulations are a powerful technique for studying the conformational changes and interactions of molecules in various environments. nih.gov For instance, MD simulations have been used to study the binding stability of related diaminonaphthalene derivatives within larger systems, such as protein active sites. researchgate.net These simulations can reveal how the molecule adapts its shape and how it interacts with its surroundings over time, providing insights into binding affinities and the stability of complexes. acs.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions involving diaminonaphthalene derivatives. acs.org By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a given reaction. numberanalytics.comresearchgate.net For example, DFT calculations have been used to study the aza-Prins reaction catalyzed by a supramolecular cage incorporating a 1,5-diaminonaphthalene ligand. acs.org These studies can elucidate the role of the catalyst and the factors that control selectivity by comparing the energy barriers of different possible reaction pathways. acs.org Understanding the structure of the transition state is critical, as it represents the highest energy point along the reaction coordinate and dictates the reaction rate. numberanalytics.com

Advanced Spectroscopic Characterization Techniques in 1,3 Diaminonaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-diaminonaphthalene derivatives in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and the dynamics of molecular interactions.

In the structural characterization of diaminonaphthalene derivatives, ¹H and ¹³C NMR spectra offer direct evidence of the molecular framework. For instance, in the ¹H-NMR spectrum of a mono-pyroglutanilide derivative of 1,5-diaminonaphthalene, a notable roofing effect was observed in a set of signals at 7.92, 7.56, and 7.34 ppm, which is characteristic of correlated protons on the naphthalene (B1677914) ring. mdpi.com The analysis of coupling patterns and chemical shifts allows for the unambiguous assignment of protons to specific positions on the aromatic system. mdpi.com Similarly, ¹³C NMR provides direct information about the carbon skeleton of a molecule, with each non-equivalent carbon atom producing its own signal. bhu.ac.in

NMR spectroscopy is particularly powerful for studying non-covalent interactions, such as those in host-guest complexes. When a diaminonaphthalene derivative interacts with a host or guest molecule, changes in the electronic environment occur, which are reflected as shifts in the NMR resonance frequencies. The magnitude of these induced shifts can provide information on the strength and geometry of the interaction.

For example, the complexation of substrates can be monitored by observing the chemical shifts of the protons involved. In studies involving lanthanide shift reagents, which act as Lewis acids, the coordination of a substrate leads to significant changes in the NMR spectrum. bhu.ac.in Due to rapid exchange between the free and coordinated forms of the substrate, only one set of averaged resonance signals is typically observed. bhu.ac.in The chemical shifts of protons in a complex of 1,8-bis(dimethylamino)naphthalene (B140697) (a related isomer derivative) with various acids showed a substantial shift for the acidic proton, appearing between 16.9 and 20.7 ppm, indicating strong hydrogen bonding and complex formation. acs.org While specific studies on this compound are less common, the principles derived from related isomers like 2,3-diaminonaphthalene (B165487), which was shown to form a 1:1 complex in solution as established by NMR, are directly applicable. scribd.com

NMR is crucial for verifying the outcomes of chemical reactions and, in some cases, identifying transient intermediates. The comparison of NMR spectra before and after a reaction confirms the consumption of starting materials and the formation of new products.

For instance, the synthesis of Schiff bases from diaminonaphthalenes is readily confirmed by NMR. The formation of an imide linkage in a Schiff base derived from 2,3-diaminonaphthalene and pyrrole-2-carboxaldehyde was confirmed by the appearance of two symmetrical peaks at 8.1 and 7.7 ppm in the ¹H NMR spectrum. scirp.org In another study on the reaction of naphthalene-1,8-diamine with isatin (B1672199), ¹H and ¹³C-NMR spectra were essential in revealing the structures of the resulting spiro-N,N-ketal products. mdpi.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed for more complex structures to establish connectivity between protons and carbons, as demonstrated in the characterization of a pyroglutamide derivative of 1,5-diaminonaphthalene. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shifts for a 1,5-Diaminonaphthalene Derivative (PyroDAN) in DMSO-d₆ This table showcases typical chemical shift assignments for a derivative, demonstrating how NMR is used for structural confirmation. Data sourced from a study on a related isomer. mdpi.com

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hc (near anilide) | 7.92 | d |

| Ha | 7.56 | t |

| Hb | 7.34 | d |

| He | 7.23 | m |

| Hf | 6.70 | d |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bond Formation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. libretexts.org An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. These spectra are invaluable for identifying functional groups and tracking the progress of reactions involving this compound.

The formation of new bonds during a reaction leads to the appearance of new characteristic absorption bands in the IR spectrum. For example, in the synthesis of a mono-pyroglutamide derivative of 1,5-diaminonaphthalene, the formation of an amide bond was confirmed by the appearance of a strong C=O stretching band (Amide I) at 1643 cm⁻¹ and an Amide II band at 1537 cm⁻¹. mdpi.com Concurrently, the C=O stretching band of the starting carboxylic acid at 1709 cm⁻¹ disappeared. mdpi.com Similarly, the formation of Schiff base complexes from diaminonaphthalenes results in the appearance of a characteristic imine (C=N) stretching vibration, typically in the range of 1600-1650 cm⁻¹. ekb.egbas.bg

Shifts in the position of vibrational bands can also indicate complexation. When a Schiff base ligand derived from 1,3-diaminopropan-2-ol coordinates to a copper ion, the phenolic C-O band shifts from 1337 cm⁻¹ to a lower wavenumber (1221 cm⁻¹), confirming its involvement in the complex formation. researchgate.net In magnetic nanocomposites involving poly(1,8-diaminonaphthalene), the interaction between the polymer and Fe₃O₄ nanoparticles is evidenced by the presence of Fe-O-Fe stretching modes around 634 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Diaminonaphthalene Derivatives and Their Complexes This table provides examples of key vibrational frequencies used to identify functional groups and confirm reactions.

| Compound / Complex | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| 1,5-DAN Derivative (PyroDAN) | Amide | C=O Stretch (Amide I) | 1643 | mdpi.com |

| 1,5-DAN Derivative (PyroDAN) | Amide | N-H Bend (Amide II) | 1537 | mdpi.com |

| 1,5-DAN | Aromatic Amine | C-N Stretch | 1292 | mdpi.com |

| Fe(II) Schiff Base Complex | Imine | C=N Stretch | 1598 | bas.bg |

| PDAN-Ni@Fe₃O₄ Nanocomposite | Metal Oxide | Fe-O-Fe Stretch | 634 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure of a compound, particularly the presence of chromophores and conjugated systems, which are characteristic features of this compound and its derivatives.

The absorption of UV-Vis radiation by organic molecules is typically due to electronic transitions such as n→π* and π→π. upi.edu In a Schiff-base ligand derived from 2,3-diaminonaphthalene, absorption bands at 230 nm and 288 nm were attributed to π-π transitions of the aromatic naphthalene and pyrrole (B145914) rings, while a band at 349 nm was assigned to the π-π* transition of the imine group. researchgate.net A study of a 1,5-diaminonaphthalene derivative showed a broad band centered at 320 nm, which was associated with an n→π* electronic transition, resulting from the transfer of an electron from a nitrogen lone pair to a π* orbital of the naphthalene ring. mdpi.com

UV-Vis spectroscopy is also highly effective for studying the formation of metal complexes. The coordination of a metal ion to a diaminonaphthalene-based ligand alters the ligand's electronic structure, leading to shifts in the absorption bands. When a Schiff base ligand coordinates to Cobalt(II) and Zinc(II) ions, the absorption band of the C=N bond is shifted, indicating successful complexation. unimas.my Titration experiments, where the UV-Vis spectrum is monitored upon the addition of a metal ion, can be used to determine the stoichiometry and binding constants of the resulting complexes. acs.org For example, in the presence of Cu²⁺, the UV-Vis spectrum of a ligand changed significantly, with a new band developing around 408 nm, allowing for the determination of complexation equilibrium constants. acs.org

Table 3: Electronic Transitions Observed in Diaminonaphthalene Derivatives This table summarizes typical UV-Vis absorption bands and their corresponding electronic transitions.

| Compound / Derivative | Wavelength (λmax) | Transition Type | Solvent | Reference |

|---|---|---|---|---|

| Schiff-base from 2,3-DAN | 230 nm, 288 nm | π→π* (aromatic) | - | researchgate.net |

| Schiff-base from 2,3-DAN | 349 nm | π→π* (imine) | - | researchgate.net |

| 1,5-DAN Derivative (PyroDAN) | 320 nm | n→π* | Water | mdpi.com |

| Bis-2-(benzylideneamino)phenol | 384 nm | - | - | unimas.my |

| Co(II) Complex of above | 307 nm | Ligand-to-Metal Charge Transfer | - | unimas.my |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Reaction Pathways